molecular formula C17H19NO2 B13055985 Tert-butyl 3-(5-methylpyridin-2-YL)benzoate

Tert-butyl 3-(5-methylpyridin-2-YL)benzoate

Cat. No.: B13055985
M. Wt: 269.34 g/mol
InChI Key: FRLGIOKZVFQKLQ-UHFFFAOYSA-N
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Description

Tert-butyl 3-(5-methylpyridin-2-YL)benzoate is an organic compound with the molecular formula C17H19NO2 and a molecular weight of 269.34 g/mol . This compound is a benzoate ester, which is commonly used in various chemical and industrial applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-(5-methylpyridin-2-YL)benzoate typically involves the esterification of 3-(5-methylpyridin-2-yl)benzoic acid with tert-butyl alcohol. This reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can significantly improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-(5-methylpyridin-2-YL)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Tert-butyl 3-(5-methylpyridin-2-YL)benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl 3-(5-methylpyridin-2-YL)benzoate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological molecules, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 3-(3-methylpyridin-2-yl)benzoate
  • Tert-butyl 3-(4-methylpyridin-2-yl)benzoate
  • Tert-butyl 3-(2-methylpyridin-2-yl)benzoate

Uniqueness

Tert-butyl 3-(5-methylpyridin-2-YL)benzoate is unique due to the position of the methyl group on the pyridine ring, which can influence its reactivity and interaction with other molecules. This positional difference can lead to variations in the compound’s chemical and biological properties, making it distinct from its analogs .

Properties

Molecular Formula

C17H19NO2

Molecular Weight

269.34 g/mol

IUPAC Name

tert-butyl 3-(5-methylpyridin-2-yl)benzoate

InChI

InChI=1S/C17H19NO2/c1-12-8-9-15(18-11-12)13-6-5-7-14(10-13)16(19)20-17(2,3)4/h5-11H,1-4H3

InChI Key

FRLGIOKZVFQKLQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(C=C1)C2=CC(=CC=C2)C(=O)OC(C)(C)C

Origin of Product

United States

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